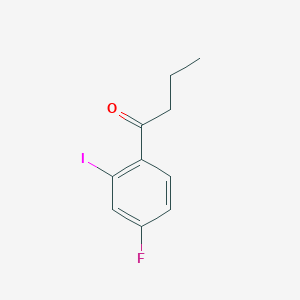
1-(4-Fluoro-2-iodophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-iodophenyl)butan-1-one is an organic compound with the molecular formula C10H10FIO It is a derivative of butanone, featuring a fluorine and iodine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluoro-2-iodophenyl)butan-1-one can be synthesized through several synthetic routes. One common method involves the halogenation of 4-fluorophenylbutanone. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-iodophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-2-iodophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-iodophenyl)butan-1-one involves its interaction with specific molecular targets. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)butan-1-one: Lacks the iodine substituent, which can affect its reactivity and applications.
1-(4-Iodophenyl)butan-1-one:
4-Fluorobutyrophenone: A related compound with different substituents on the phenyl ring.
Uniqueness
1-(4-Fluoro-2-iodophenyl)butan-1-one is unique due to the presence of both fluorine and iodine substituents, which confer distinct chemical properties and reactivity. This dual substitution can enhance its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.
Properties
CAS No. |
111790-35-3 |
|---|---|
Molecular Formula |
C10H10FIO |
Molecular Weight |
292.09 g/mol |
IUPAC Name |
1-(4-fluoro-2-iodophenyl)butan-1-one |
InChI |
InChI=1S/C10H10FIO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 |
InChI Key |
GDRPJAABIUZJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















